![molecular formula C11H11N3O3S B4238799 N-(5-methyl-3-isoxazolyl)-N'-(2-thienylmethyl)ethanediamide](/img/structure/B4238799.png)
N-(5-methyl-3-isoxazolyl)-N'-(2-thienylmethyl)ethanediamide
Overview
Description
N-(5-methyl-3-isoxazolyl)-N'-(2-thienylmethyl)ethanediamide, commonly referred to as MTE, is a compound that has been widely studied for its potential use in scientific research. MTE is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for understanding the underlying mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of MTE is not fully understood, but it is thought to involve the modulation of enzyme activity and the regulation of cellular signaling pathways. MTE has been shown to interact with several key enzymes involved in cellular metabolism, including pyruvate dehydrogenase and isocitrate dehydrogenase. By modulating the activity of these enzymes, MTE can affect the overall metabolic activity of cells and tissues.
Biochemical and Physiological Effects:
MTE has been shown to have a variety of biochemical and physiological effects, including the modulation of cellular metabolism, the regulation of gene expression, and the modulation of protein-protein interactions. MTE has also been shown to have anti-inflammatory and anti-oxidant effects, making it a potential therapeutic agent for a variety of diseases and conditions.
Advantages and Limitations for Lab Experiments
The advantages of using MTE in lab experiments include its small size, its ability to modulate enzyme activity, and its ability to affect cellular signaling pathways. However, there are also limitations to using MTE in lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for research involving MTE. One area of interest is the development of MTE-based therapeutics for the treatment of various diseases and conditions, including cancer, neurodegenerative disorders, and metabolic disorders. Another area of interest is the further elucidation of the mechanism of action of MTE, including its interactions with specific enzymes and cellular signaling pathways. Additionally, there is potential for the development of new synthetic methods for the production of MTE, as well as the development of new analogs with improved properties and efficacy.
Scientific Research Applications
MTE has been used in a variety of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and enzyme activity. MTE has been shown to modulate the activity of several key enzymes involved in cellular metabolism, making it a valuable tool for understanding the underlying mechanisms of various biological processes.
properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-7-5-9(14-17-7)13-11(16)10(15)12-6-8-3-2-4-18-8/h2-5H,6H2,1H3,(H,12,15)(H,13,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLJHUCQRJGHPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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